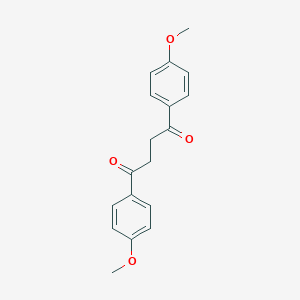

1,4-bis(4-methoxyphenyl)butane-1,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(4-methoxyphenyl)butane-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-21-15-7-3-13(4-8-15)17(19)11-12-18(20)14-5-9-16(22-2)10-6-14/h3-10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLNMXLKUHNRFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCC(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342815 | |

| Record name | 1,4-Bis(4-methoxyphenyl)-1,4-butanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15982-64-6 | |

| Record name | 1,4-Bis(4-methoxyphenyl)-1,4-butanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Advanced Organic Transformations of 1,4 Bis 4 Methoxyphenyl Butane 1,4 Dione

Elucidation of Reaction Mechanisms

Understanding the mechanisms by which 1,4-bis(4-methoxyphenyl)butane-1,4-dione is formed and undergoes further reactions is crucial for optimizing synthetic routes and developing novel chemical transformations.

The synthesis of 1,4-diketones often involves the coupling of α-haloketones. A common precursor for this compound is 2-bromo-1-(4-methoxyphenyl)ethanone. The formation of the 1,4-diketone from this precursor can proceed through several mechanistic pathways, often involving radical intermediates.

Visible-light-induced radical coupling is one such pathway. In this mechanism, a photoredox catalyst, upon absorbing light, can facilitate a single-electron transfer to the α-bromoketone. This results in the cleavage of the carbon-bromine bond to generate a carbon-centered radical. Two of these radicals can then dimerize to form the 1,4-diketone. The reaction is often accelerated by the use of an inexpensive organic dye, such as eosin (B541160) Y, as the photoredox catalyst. organic-chemistry.org Another approach involves a Ru(II)-photocatalyzed, visible-light-mediated atom transfer radical addition (ATRA) reaction of α-bromoketones with enol ethers, which can also lead to 1,4-dicarbonyl compounds. organic-chemistry.org

Alternatively, silver-catalyzed intermolecular cross-coupling of silyl (B83357) enolates, which can be formed from the corresponding ketones, can produce 1,4-diketones. Mechanistic studies suggest that these reactions may proceed through a one-electron process involving free radical species. organic-chemistry.org

Carbonylative coupling reactions are powerful methods for the synthesis of ketones, including 1,4-diaryl diketones. Palladium-catalyzed carbonylative coupling reactions of aromatic halides have been extensively developed. rsc.org For the synthesis of a compound like this compound, a three-component palladium-catalyzed coupling strategy can be employed. This can involve a carbonylative Heck reaction using substituted allylic alcohols, aryl iodides (such as 1-iodo-4-methoxybenzene), and carbon monoxide. researchgate.net

The carbonylative Sonogashira coupling is another relevant pathway, which is a convenient method for synthesizing α,β-acetylenic ketones. nih.gov While this directly produces ynones, modifications of this methodology can be envisioned to access 1,4-diketones. The general mechanism of these palladium-catalyzed carbonylative couplings involves the oxidative addition of an aryl halide to a Pd(0) species, followed by CO insertion into the aryl-palladium bond to form an aroyl-palladium complex. Subsequent reaction with a suitable carbon nucleophile and reductive elimination yields the desired ketone and regenerates the Pd(0) catalyst. rsc.org Recent advancements have focused on using aryl thianthrenium salts as coupling partners in palladium-catalyzed carbonylative reactions with arylboronic acids to produce diaryl ketones. nih.gov

The synthesis of 1,4-diketones can also be achieved through the oxidation of suitable precursors, such as chalcones (1,3-diaryl-2-propen-1-ones). While various oxidizing agents can be used, mercuric salts like mercuric acetate (B1210297) [Hg(OAc)₂] offer a specific pathway. The mechanism of mercuric salt-mediated oxidation of the double bond in a chalcone (B49325) precursor, such as 1,3-bis(4-methoxyphenyl)prop-2-en-1-one, is proposed to proceed via an oxymercuration-demercuration type pathway.

The reaction is initiated by the electrophilic attack of the mercuric acetate on the alkene double bond, forming a mercurinium ion intermediate. wikipedia.orglscollege.ac.inlibretexts.org This three-membered ring structure is then opened by the nucleophilic attack of a water molecule or an acetate ion. The attack occurs at the more substituted carbon, following Markovnikov's rule, due to the partial positive charge being better stabilized at this position. wikipedia.orgyoutube.com This results in the formation of an organomercury derivative with a hydroxyl or acetoxy group at the β-carbon and the mercury group at the α-carbon relative to the carbonyl. Subsequent oxidation and demercuration steps would lead to the formation of the second carbonyl group, yielding the 1,4-diketone. The demercuration is often achieved by reduction with sodium borohydride, though in an oxidative context, the pathway would differ to yield the dione. echemi.com

The reductive cleavage of 1,4-diketones and their analogues can provide valuable insights into electron transfer processes. The electrochemical reduction of 1,4-dicarbonyl compounds has been studied to understand these mechanisms. For instance, the electrochemical reduction of 1,4-dichloroazoethanes involves a dissociative electron transfer (DET) reduction of the carbon-chlorine bonds. nih.gov Studies on these compounds have shown that the reduction proceeds via an irreversible two-electron wave, suggesting a concerted or a very rapid stepwise process.

In the context of this compound, a reductive cleavage process would likely involve the transfer of electrons to the carbonyl groups. This could proceed in a stepwise manner, first forming a radical anion, and upon transfer of a second electron, a dianion. The stability of these intermediates would be influenced by the methoxy (B1213986) groups on the phenyl rings. The cleavage of a C-C bond in the butane (B89635) backbone would be a potential outcome, particularly under forcing conditions. For example, the reductive cleavage of diaryl ethers on a skeletal Ni cathode has been shown to proceed without initial ring saturation, highlighting the possibility of direct bond cleavage following electron transfer. youtube.com

Reactivity and Derivatization Strategies

The two carbonyl groups in this compound are key sites for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives, including polyols.

The reduction of the two ketone functionalities in this compound to hydroxyl groups yields 1,4-bis(4-methoxyphenyl)butane-1,4-diol, a polyol with two stereocenters. The control of the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry of these newly formed chiral centers is a significant challenge in organic synthesis.

A variety of reducing agents and catalytic systems have been developed for the stereoselective reduction of prochiral 1,4-diketones. The diastereoselectivity of the reduction, leading to either the syn (or meso) or anti (or dl-pair) diol, can be controlled by the choice of the reducing agent. For example, in the reduction of tetralin-1,4-dione, L-Selectride preferentially gives the cis-diol, while Red-Al favors the formation of the trans-diol. nih.gov

For enantioselective reductions, chiral catalysts are employed. Biocatalysis using alcohol dehydrogenases (ADHs) has proven to be a highly effective method for the synthesis of chiral 1,4-diaryl-1,4-diols with excellent diastereo- and enantioselectivity. mdpi.com For instance, ADH from Ralstonia sp. (RasADH) has been shown to reduce a variety of 1,4-diaryl-1,4-diketones to the corresponding (1S,4S)-diols. mdpi.com

Transition metal catalysts, such as those based on rhodium or iridium complexed with chiral ligands, are also powerful tools for the asymmetric reduction of 1,4-diketones. mdpi.com Chiral oxazaborolidine catalysts, used in conjunction with borane, are another class of reagents that can effect the enantioselective reduction of ketones. mdpi.com

The following table summarizes the results of the stereoselective reduction of 1,4-diphenylbutane-1,4-dione, a close analogue of the title compound, using various alcohol dehydrogenases.

| Enzyme | Conversion (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|

| ADH from Ralstonia sp. (RasADH) | >99 | >99 | >99 | (1S,4S) |

| ADH-P2-D03 | 89 | 74 | >99 | (1R,4R) |

| KRED-NADH-036 | 85 | >99 | >99 | (1S,4S) |

| KRED-P1-A05 | 80 | 98 | >99 | (1S,4S) |

| KRED-P1-H08 | 75 | 96 | >99 | (1S,4S) |

| KRED-P2-C02 | 69 | 97 | >99 | (1S,4S) |

Data sourced from the enzymatic reduction of 1,4-diphenylbutane-1,4-dione. mdpi.com

Oxidative Transformations to Quinone Derivatives

The chemical structure of this compound features two p-methoxyphenyl groups, which are susceptible to oxidative demethylation to form quinone derivatives. This transformation is a key reaction in organic synthesis, as quinones are an important class of compounds found in biologically active molecules. The oxidation of hydroquinone (B1673460) dimethyl ethers to their corresponding quinones is a well-established process.

Commonly, potent oxidizing agents are employed to achieve this transformation. Reagents such as ceric ammonium (B1175870) nitrate (B79036) (CAN) are highly effective for the oxidative demethylation of methoxy-substituted aromatic rings. Other reagents that can be used include silver(II) oxide in the presence of an acid like nitric acid. The reaction proceeds by removal of the methyl groups from the methoxy substituents, followed by oxidation of the intermediate hydroquinone to the final quinone structure.

For this compound, this reaction would be expected to yield a product containing two benzoquinone moieties linked by the central butane-1,4-dione chain. This transformation significantly alters the electronic properties and reactivity of the molecule, converting the electron-rich aromatic rings into electron-deficient quinone systems.

Table 1: Potential Oxidative Transformation of this compound

| Starting Material | Reagent | Potential Product |

| This compound | Ceric Ammonium Nitrate (CAN) | 1,4-bis(1,4-benzoquinon-4-yl)butane-1,4-dione |

| This compound | Silver(II) Oxide / Nitric Acid | 1,4-bis(1,4-benzoquinon-4-yl)butane-1,4-dione |

Nucleophilic Substitution Patterns on the Aryl Rings of the Compound

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic aliphatic substitution, SNAr reactions have stringent electronic requirements for the aromatic substrate. The reaction generally requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. semanticscholar.org

The aryl rings of this compound are not suitably activated for standard SNAr reactions. Each ring possesses a methoxy (-OCH₃) group, which is an electron-donating group, at the para position relative to the butane-1,4-dione substituent. Electron-donating groups increase the electron density of the aromatic ring, thereby destabilizing the anionic Meisenheimer complex that would be formed upon nucleophilic attack. This deactivating effect makes the aryl rings resistant to nucleophilic attack under typical SNAr conditions.

While the carbonyl groups in the diketone chain are electron-withdrawing, their influence on the reactivity of the para-substituted aryl ring is insufficient to overcome the deactivating effect of the methoxy group. Therefore, direct nucleophilic displacement of a substituent, such as the methoxy group itself (which would require harsh conditions to act as a leaving group), is mechanistically unfavorable. For such a reaction to occur, the aromatic ring would need to be modified with potent electron-withdrawing substituents, such as nitro groups. libretexts.org

Cyclization Reactions for Heterocyclic Ring Formation (e.g., Paal-Knorr Synthesis of Furans, Pyrroles)

As a 1,4-dicarbonyl compound, this compound is an ideal substrate for the Paal-Knorr synthesis, a powerful and widely used method for the synthesis of substituted five-membered heterocycles like furans, pyrroles, and thiophenes. wikipedia.org This reaction class is valued for its reliability and the biological importance of its products. wikipedia.orgresearchgate.net

Paal-Knorr Furan (B31954) Synthesis: The synthesis of furans from 1,4-diketones is achieved through an acid-catalyzed cyclization and dehydration. organic-chemistry.orgyoutube.com When this compound is treated with an acid catalyst, such as sulfuric acid, polyphosphoric acid, or a Lewis acid, it undergoes intramolecular cyclization to yield 2,5-bis(4-methoxyphenyl)furan. The mechanism involves the protonation of one carbonyl oxygen, which facilitates the nucleophilic attack by the enol form of the second carbonyl group. wikipedia.org Subsequent dehydration of the resulting hemiacetal intermediate leads to the formation of the stable aromatic furan ring. wikipedia.org

Paal-Knorr Pyrrole (B145914) Synthesis: The synthesis of pyrroles involves the condensation of the 1,4-diketone with ammonia (B1221849) or a primary amine. organic-chemistry.org Reacting this compound with a primary amine (R-NH₂) or ammonia (NH₃), often in the presence of a weak acid, yields the corresponding N-substituted or N-unsubstituted 2,5-bis(4-methoxyphenyl)pyrrole. organic-chemistry.org The reaction proceeds through the formation of an enamine or imine intermediate, followed by cyclization and dehydration to form the aromatic pyrrole ring. The choice of amine directly determines the substituent on the pyrrole nitrogen atom.

Table 2: Paal-Knorr Synthesis with this compound

| Target Heterocycle | Reagent(s) | Product |

| Furan | Acid catalyst (e.g., H₂SO₄, p-TsOH) | 2,5-bis(4-methoxyphenyl)furan |

| Pyrrole (N-unsubstituted) | Ammonia (NH₃) or Ammonium Acetate | 2,5-bis(4-methoxyphenyl)-1H-pyrrole |

| Pyrrole (N-substituted) | Primary Amine (R-NH₂) | 1-R-2,5-bis(4-methoxyphenyl)-1H-pyrrole |

Investigation of Tautomerization Phenomena in Related Diketone Systems

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. libretexts.org For carbonyl compounds, the most common form is keto-enol tautomerism, an equilibrium between a keto form (containing a C=O bond) and an enol form (containing a C=C double bond and an -OH group). libretexts.orgchemistrysteps.com

The extent of enolization is highly dependent on the structure of the diketone. In β-diketones (1,3-diketones), the enol form is significantly stabilized by two key factors: conjugation of the C=C double bond with the remaining carbonyl group and the formation of a stable six-membered ring through intramolecular hydrogen bonding. masterorganicchemistry.com For example, 2,4-pentanedione exists predominantly in its enol form at equilibrium. libretexts.org

In contrast, for γ-diketones (1,4-diketones) like this compound, the equilibrium heavily favors the diketo form. pearson.com The structural arrangement of a 1,4-diketone does not allow for the stabilizing conjugation between the enol and the second carbonyl group, nor can it form a stable intramolecular hydrogen bond. Consequently, the enol tautomer is significantly less stable than the diketo form, and its concentration at equilibrium is very low. libretexts.org

Despite the low equilibrium concentration, the enol tautomer is a crucial reactive intermediate in many reactions of 1,4-diketones. libretexts.org For instance, the acid-catalyzed Paal-Knorr furan synthesis proceeds via the enol form. organic-chemistry.org The enol acts as the nucleophile that initiates the intramolecular cyclization, demonstrating that even a transient and thermodynamically unfavorable tautomer can play a central role in the chemical reactivity of the system. wikipedia.org

Advanced Structural Characterization and Spectroscopic Analysis of 1,4 Bis 4 Methoxyphenyl Butane 1,4 Dione

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction provides the most unambiguous method for determining the precise atomic arrangement within a crystalline solid. Studies on 1,4-bis(4-methoxyphenyl)butane-1,4-dione have revealed key details about its solid-state structure.

Elucidation of Crystal System and Space Group

The crystallographic analysis of this compound reveals that it crystallizes in the monoclinic crystal system. The specific space group has been identified as P2₁/c . This centrosymmetric space group indicates the presence of inversion centers within the crystal lattice, implying that the asymmetric unit contains half of the molecule.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.584 (5) |

| b (Å) | 10.389 (5) |

| c (Å) | 7.942 (4) |

| α (°) | 90 |

| β (°) | 109.432 (5) |

| γ (°) | 90 |

| Volume (ų) | 745.9 (6) |

| Z | 2 |

This data is based on the crystallographic information file (CIF) with CCDC deposition number 826749.

Analysis of Molecular Geometry and Conformation in the Solid State

The molecule possesses a center of inversion located at the midpoint of the central C-C bond of the butane (B89635) chain. The two methoxyphenyl groups are therefore related by symmetry. The butane-1,4-dione backbone adopts a fully extended, anti-periplanar conformation.

The planarity of the methoxyphenyl groups is a notable feature. The dihedral angle between the plane of the phenyl ring and the plane of the attached carbonyl group is relatively small, indicating a high degree of conjugation between the aromatic system and the ketone functionality. The methoxy (B1213986) group is nearly coplanar with the phenyl ring, which is a common conformational preference that maximizes resonance stabilization.

Characterization of Structural Disorder Phenomena within the Crystal Lattice

The reported crystal structure for this compound does not indicate any significant structural disorder within the crystal lattice. The atoms are well-defined in their crystallographic positions, leading to a well-resolved electron density map.

Comprehensive Spectroscopic Investigations

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for confirming the chemical structure of a molecule in solution and providing insights into its electronic environment.

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H and ¹³C)

The ¹H and ¹³C NMR spectra of this compound are consistent with its symmetrical structure.

¹H NMR Spectroscopy: The proton NMR spectrum exhibits distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the para-substituted phenyl ring appear as two doublets, characteristic of an AA'BB' spin system. The methylene (B1212753) protons of the butane chain give rise to a singlet, a consequence of the molecule's symmetry. The methoxy protons also appear as a sharp singlet.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.95 | d | 4H | Ar-H (ortho to C=O) |

| 6.95 | d | 4H | Ar-H (meta to C=O) |

| 3.87 | s | 6H | -OCH₃ |

| 3.32 | s | 4H | -CH₂- |

Solvent: CDCl₃. d = doublet, s = singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum further confirms the molecular symmetry, showing only the expected number of signals for the unique carbon atoms. The carbonyl carbon appears at a characteristic downfield chemical shift. The aromatic carbons show distinct signals for the ipso, ortho, meta, and para positions relative to the carbonyl group. The methylene and methoxy carbons also resonate at their expected chemical shifts.

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 196.8 | C=O |

| 163.7 | Ar-C (para to C=O) |

| 130.5 | Ar-C (ortho to C=O) |

| 129.8 | Ar-C (ipso) |

| 113.8 | Ar-C (meta to C=O) |

| 55.5 | -OCH₃ |

| 32.9 | -CH₂- |

Solvent: CDCl₃.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Analysis

FTIR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by analyzing the absorption of infrared radiation, which induces molecular vibrations. The FTIR spectrum of this compound, typically recorded using a KBr wafer, reveals a series of characteristic absorption bands that correspond to the specific vibrational modes of its constituent bonds.

The most prominent feature in the spectrum is the strong absorption band associated with the carbonyl (C=O) stretching vibration of the ketone functional groups. This peak is typically observed in the range of 1670-1690 cm⁻¹. The presence of the aromatic rings is confirmed by several bands. The C-H stretching vibrations of the aromatic rings typically appear above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic ring are observed in the 1500-1600 cm⁻¹ region.

The methoxy (-OCH₃) groups attached to the phenyl rings also exhibit characteristic absorption bands. The C-H stretching vibrations of the methyl group are found in the 2850-2960 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage give rise to strong bands, typically around 1250 cm⁻¹ and 1030 cm⁻¹, respectively. The butane chain connecting the two substituted phenyl groups contributes to the C-H stretching and bending vibrations in the fingerprint region of the spectrum.

A detailed assignment of the major vibrational frequencies observed in the FTIR spectrum of this compound is presented in the interactive data table below.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3050 | Aromatic C-H Stretching | Aryl |

| ~2950 | Aliphatic C-H Stretching (CH₂) | Butane Chain |

| ~2840 | C-H Stretching in OCH₃ | Methoxy |

| ~1680 | Carbonyl (C=O) Stretching | Ketone |

| ~1600 | Aromatic C=C Stretching | Aryl |

| ~1510 | Aromatic C=C Stretching | Aryl |

| ~1250 | Asymmetric C-O-C Stretching | Aryl Ether |

| ~1170 | In-plane Aromatic C-H Bending | Aryl |

| ~1030 | Symmetric C-O-C Stretching | Aryl Ether |

| ~840 | Out-of-plane Aromatic C-H Bending | 1,4-disubstituted Aryl |

Mass Spectrometry for Molecular Fragmentation Pathways and Exact Mass Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The electron ionization (EI) mass spectrum of this compound provides valuable information about its molecular formula and fragmentation pathways.

The molecular ion peak [M]⁺ is expected at an m/z value corresponding to the molecular weight of the compound, which is 298.33 g/mol . The exact mass can be determined using high-resolution mass spectrometry, providing a highly accurate molecular formula.

Under electron impact, the molecular ion undergoes fragmentation, leading to the formation of several characteristic fragment ions. A prominent fragmentation pathway involves the alpha-cleavage of the carbonyl group, resulting in the formation of the 4-methoxyphenylacylium ion (CH₃OC₆H₄CO⁺) at m/z 135. This fragment is often the base peak in the spectrum due to its stability.

Another common fragmentation involves the cleavage of the C-C bond in the butane chain. The loss of a 4-methoxyphenylcarbonyl group (C₈H₇O₂) from the molecular ion would result in a fragment at m/z 163. Further fragmentation of the 4-methoxyphenylacylium ion can occur, such as the loss of a carbonyl group (CO) to yield the 4-methoxyphenyl (B3050149) cation (CH₃OC₆H₄⁺) at m/z 107.

The key fragmentation data for this compound are summarized in the interactive data table below.

| m/z Value | Proposed Fragment Ion | Formula of Fragment |

| 298 | Molecular Ion [M]⁺ | C₁₈H₁₈O₄⁺ |

| 163 | [M - C₈H₇O₂]⁺ | C₁₀H₁₁O₂⁺ |

| 135 | 4-methoxybenzoyl cation [CH₃OC₆H₄CO]⁺ | C₈H₇O₂⁺ |

| 107 | 4-methoxyphenyl cation [CH₃OC₆H₄]⁺ | C₇H₇O⁺ |

| 77 | Phenyl cation [C₆H₅]⁺ | C₆H₅⁺ |

Theoretical and Computational Studies on 1,4 Bis 4 Methoxyphenyl Butane 1,4 Dione

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. Its application to specific molecules can yield profound insights into their geometry, reactivity, and spectroscopic properties.

Geometry Optimization and Conformational Energy Landscape Analysis

The definitive three-dimensional arrangement of atoms for 1,4-bis(4-methoxyphenyl)butane-1,4-dione in the solid state has been determined experimentally via X-ray crystallography. nih.gov This experimental structure represents the global minimum on the potential energy surface for the crystalline form and serves as the primary benchmark for any theoretical geometry optimization.

The crystallographic data provides key structural parameters for the solid-state conformation of the molecule.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 10.93 Å, b = 4.98 Å, c = 14.12 Å |

| β | 109.4° |

Computational Elucidation of Reaction Mechanisms and Activation Energies

DFT calculations are instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating the energy barriers (activation energies) associated with them. While this compound is known to be a product in certain reactions, such as the reductive cleavage of specific C-S bonds, dedicated computational studies that elucidate the mechanisms and activation energies for its formation or subsequent reactions appear to be absent from the literature. semanticscholar.orgresearchgate.net Such studies would provide a molecular-level understanding of the bond-forming and bond-breaking processes involved.

Electronic Structure Analysis, including Frontier Molecular Orbitals (FMO) and Charge Transfer Properties

The electronic properties of a molecule are governed by the distribution of its electrons. An analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's reactivity and its behavior in electronic transitions. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability.

Furthermore, DFT can be used to calculate charge distribution and analyze intramolecular charge transfer properties. Despite the utility of these analyses, specific studies detailing the FMOs, HOMO-LUMO gap, and charge transfer characteristics for this compound have not been found.

Prediction and Validation of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides essential tools for predicting spectroscopic data, which can be used to interpret experimental spectra or to confirm the structure of a synthesized compound. DFT methods can calculate nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies with a reasonable degree of accuracy.

Although experimental IR and NMR data for this compound are mentioned in the literature in the context of its synthesis and characterization, there are no available studies that present a direct comparison between computationally predicted spectra and these experimental results. acs.orgjyu.fi Such a comparative study would serve to validate the chosen computational methodology and provide a more detailed assignment of the experimental spectral features.

Advanced Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD simulations can provide insights into the conformational dynamics, solvation effects, and transport properties of molecules. For this compound, MD simulations could be used to explore its conformational flexibility in different solvents or its interaction with other molecules. However, no published research employing advanced molecular modeling or dynamics simulations for this specific compound could be located.

Applications of Quantitative Structure-Property Relationship (QSPR) Methodologies

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to predict the properties of chemicals based on their molecular structure. These models rely on calculating a set of molecular descriptors that encode chemical information and then correlating these descriptors with a known property. While QSPR is a widely used methodology in materials science and medicinal chemistry, there is no evidence in the reviewed literature of its specific application to predict the properties of this compound.

Strategic Applications of 1,4 Bis 4 Methoxyphenyl Butane 1,4 Dione in Complex Chemical Synthesis

Role as a Key Precursor in the Construction of Diverse Heterocyclic Compounds

The 1,4-dicarbonyl moiety is a well-established synthon for the preparation of various five- and six-membered heterocyclic rings. 1,4-bis(4-methoxyphenyl)butane-1,4-dione is particularly valuable in this context, leading to the formation of heterocycles symmetrically substituted with 4-methoxyphenyl (B3050149) groups, a common motif in pharmacologically active compounds and functional materials.

A cornerstone of its application is the Paal-Knorr synthesis , a classical and highly efficient method for converting 1,4-diketones into furans, pyrroles, and thiophenes. wikipedia.org

Furans: In the presence of an acid catalyst, this compound undergoes intramolecular cyclization and dehydration to yield 2,5-bis(4-methoxyphenyl)furan. This reaction proceeds through the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl, and subsequent elimination of water to form the aromatic furan (B31954) ring. wikipedia.org

Pyrroles: The reaction of this compound with a primary amine or ammonia (B1221849) source under neutral or weakly acidic conditions affords 1-substituted or N-unsubstituted 2,5-bis(4-methoxyphenyl)-1H-pyrroles, respectively. The mechanism involves the formation of a hemiaminal, which then cyclizes and dehydrates to generate the pyrrole (B145914) ring. wikipedia.org

Thiophenes: The synthesis of 2,5-bis(4-methoxyphenyl)thiophene (B3063043) can be achieved by treating the diketone with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent. These reagents not only introduce the sulfur atom but also act as dehydrating agents to facilitate the cyclization and aromatization process. wikipedia.org

Beyond the Paal-Knorr reaction, this compound is a precursor for other important heterocyclic systems:

Pyridazines: Condensation of this compound with hydrazine (B178648) (N₂H₄) or its derivatives leads to the formation of 3,6-bis(4-methoxyphenyl)pyridazine. This reaction involves the formation of a dihydropyridazine (B8628806) intermediate, which then undergoes oxidation to the stable aromatic pyridazine.

While direct syntheses of imidazoles, quinoxalines, indoles, and triazines from 1,4-diketones are less common, the versatility of the resulting furans and pyrroles from the Paal-Knorr synthesis opens up pathways for their subsequent conversion into these more complex heterocyclic systems through various multi-step synthetic sequences.

| Heterocycle | Key Reagent | Reaction Type |

|---|---|---|

| Furan | Acid Catalyst (e.g., H₂SO₄, P₂O₅) | Paal-Knorr Furan Synthesis |

| Pyrrole | Ammonia or Primary Amine (R-NH₂) | Paal-Knorr Pyrrole Synthesis |

| Thiophene | Sulfurizing Agent (e.g., P₄S₁₀, Lawesson's Reagent) | Paal-Knorr Thiophene Synthesis |

| Pyridazine | Hydrazine (N₂H₄) | Condensation/Oxidation |

Utilization as a Versatile Building Block for the Synthesis of Elaborate Organic Architectures

The reactivity of the carbonyl groups and the methylene (B1212753) protons in the butane (B89635) chain of this compound allows for its incorporation into more complex and elaborate organic structures beyond simple heterocycles. It can participate in a variety of carbon-carbon bond-forming reactions, making it a valuable building block for the synthesis of larger, multi-functionalized molecules.

One key application is in the construction of macrocycles and cyclophanes . By strategically designing reactions that involve the diketone and other difunctionalized molecules, it is possible to create large ring systems. For instance, condensation reactions with diamines or other suitable linkers can lead to the formation of macrocyclic structures containing the this compound unit as a rigid or semi-rigid component. These macrocycles are of interest in supramolecular chemistry and host-guest chemistry.

Furthermore, the diketone can be employed in multicomponent reactions , where three or more reactants combine in a single synthetic operation to form a complex product. The carbonyl groups can react with a variety of nucleophiles and electrophiles, allowing for the construction of highly substituted and sterically congested molecular architectures in a highly convergent and atom-economical manner.

Intermediate in the Development of Advanced Functional Materials with Specific Electronic and Photochemical Properties

The heterocyclic derivatives of this compound, particularly the pyrroles and furans, are valuable monomers for the synthesis of conjugated polymers . These polymers, which feature a backbone of alternating single and double bonds, can exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics.

For example, polymers incorporating 2,5-bis(4-methoxyphenyl)pyrrole or 2,5-bis(4-methoxyphenyl)furan units can be synthesized through various polymerization techniques. The electron-rich nature of the methoxyphenyl groups can influence the electronic properties of the resulting polymer, such as its HOMO and LUMO energy levels, which are crucial for its performance in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The extended π-conjugation along the polymer chain allows for the delocalization of electrons, leading to semiconducting or conducting behavior.

The photochemical properties of materials derived from this compound are also of significant interest. The incorporation of the bis(4-methoxyphenyl)-substituted heterocyclic core into larger conjugated systems can lead to materials with tailored absorption and emission characteristics. These materials may find applications as organic light-emitting diodes (OLEDs), fluorescent sensors, or in other photophysical applications. The specific substitution pattern and the nature of the heterocyclic core play a crucial role in determining the photoluminescence quantum yields and emission wavelengths of these materials.

Application in Derivatization Strategies for Achieving Stereochemical Control in Target Molecule Synthesis

While this compound itself is an achiral molecule, its derivatives can be strategically employed in asymmetric synthesis to achieve stereochemical control in the final target molecules.

A key strategy involves the asymmetric reduction of the diketone to the corresponding chiral 1,4-diol. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. The resulting chiral diol, with its C2-symmetry, is a valuable chiral building block for the synthesis of a variety of enantiomerically pure compounds. For instance, the chiral diol can be converted into chiral pyrrolidines, which are important structural motifs in many natural products and pharmaceuticals.

Furthermore, the methylene groups adjacent to the carbonyls in this compound can be functionalized. Derivatization at these positions with chiral auxiliaries can allow for diastereoselective reactions, enabling the introduction of new stereocenters with high levels of control. Subsequent removal of the chiral auxiliary provides access to enantiomerically enriched products. These strategies highlight the potential of this compound as a versatile scaffold for the development of stereoselective synthetic methodologies.

| Application Area | Specific Transformation/Product | Key Research Finding |

|---|---|---|

| Heterocycle Synthesis | Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes | A highly efficient and general method for the synthesis of 2,5-bis(4-methoxyphenyl) substituted five-membered heterocycles. wikipedia.org |

| Functional Materials | Conjugated Polymers from Pyrrole Derivatives | The incorporation of 2,5-diarylpyrrole units into polymer backbones can lead to materials with desirable electronic properties for organic electronics. |

| Stereochemical Control | Asymmetric Reduction to Chiral 1,4-Diols | The resulting C2-symmetric diols are valuable chiral synthons for the preparation of enantiomerically pure compounds like chiral pyrrolidines. |

Emerging Research Directions and Advanced Methodologies for the Compound

Development of Novel and Highly Efficient Sustainable Synthetic Pathways

The traditional synthesis of 1,4-bis(4-methoxyphenyl)butane-1,4-dione often relies on classical Friedel-Crafts acylation, which can involve harsh conditions, stoichiometric amounts of Lewis acid catalysts, and the use of hazardous solvents, leading to significant environmental concerns. researchgate.netchemistryjournals.net Current research is actively pursuing greener and more sustainable alternatives that prioritize efficiency, safety, and atom economy.

One promising approach is the development and utilization of reusable solid acid catalysts. Zeolites, metal oxides, and supported sulfonic acids are being investigated as replacements for conventional catalysts like aluminum chloride (AlCl₃). researchgate.net For instance, zinc oxide (ZnO) has been shown to be an effective and reusable catalyst for the Friedel-Crafts acylation of various aromatic compounds under solvent-free conditions. researchgate.netchemistryjournals.net The application of such catalysts to the synthesis of this compound from anisole (B1667542) and succinyl chloride or succinic anhydride (B1165640) could offer a more environmentally benign pathway.

Mechanochemistry, the use of mechanical force to induce chemical reactions, presents another solvent-free alternative. Mechanochemical Friedel-Crafts acylations have been successfully demonstrated for the synthesis of various ketones, offering advantages such as reduced waste and simplified work-up procedures. beilstein-journals.orgnih.gov The feasibility of a mechanochemical route to this compound is a compelling area for future investigation.

Furthermore, the use of green solvents, such as ionic liquids or water, is being explored to minimize the environmental impact of the synthesis. derpharmachemica.comrsc.org While the solubility of the reactants might be a challenge in aqueous media, the development of suitable catalytic systems could enable efficient synthesis in water. Three-component reactions in water have been shown to be effective for the synthesis of other 1,4-diketone scaffolds and could potentially be adapted. rsc.org

The following table summarizes potential sustainable synthetic pathways for this compound:

| Synthetic Approach | Catalyst/Conditions | Advantages |

| Heterogeneous Catalysis | Zeolites, Metal Oxides (e.g., ZnO), Supported Acids | Reusability of catalyst, reduced waste, milder reaction conditions |

| Mechanochemistry | Ball milling, solvent-free | Elimination of bulk solvents, high efficiency, simplified purification |

| Green Solvents | Water, Ionic Liquids | Reduced environmental impact, potential for catalyst recycling |

| Photocatalysis | Visible-light photocatalysts | Use of renewable energy, mild reaction conditions |

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations

Beyond the well-established Paal-Knorr synthesis of furans, pyrroles, and thiophenes from 1,4-diketones, researchers are exploring novel reactivity patterns and unconventional transformations of these versatile building blocks. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org For this compound, this opens up avenues for the synthesis of novel and complex molecular architectures.

Photocatalysis and electrochemistry offer exciting opportunities to access new reaction pathways. Visible-light-mediated reactions, for instance, could enable novel carbon-carbon bond formations or functional group interconversions that are not accessible through traditional thermal methods. organic-chemistry.org The methoxy (B1213986) groups on the phenyl rings of the target molecule could influence its electronic properties and photochemical reactivity, potentially leading to unique transformations.

The Stetter reaction, a nucleophilic acylation, is another area of interest for creating new 1,4-diketone derivatives. acs.orgnih.gov While typically used to synthesize 1,4-diketones, exploring the reactivity of pre-formed diketones like this compound under Stetter-like conditions could lead to unexpected and valuable products.

Furthermore, the enzymatic reduction of 1,4-diaryl-1,4-diones to the corresponding diols has been demonstrated to proceed with high stereoselectivity. mdpi.com Applying this biocatalytic approach to this compound could provide enantiopure 1,4-diarylbutane-1,4-diols, which are valuable chiral building blocks in asymmetric synthesis. researchgate.netrsc.org

Potential areas for exploring unconventional reactivity are outlined in the table below:

| Transformation Type | Methodology | Potential Products |

| Photoredox Catalysis | Visible light, photosensitizer | Novel C-C and C-heteroatom bond formations, functionalized derivatives |

| Electro-organic Synthesis | Anodic or cathodic reactions | Oxidized or reduced derivatives, novel cyclized products |

| Biocatalysis | Enzymes (e.g., Alcohol Dehydrogenases) | Chiral 1,4-diols with high enantiomeric and diastereomeric purity |

| Transition Metal Catalysis | Cross-coupling reactions | Functionalized diketones, novel heterocyclic systems |

Integration of Advanced In-situ Spectroscopic Techniques for Real-time Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions, improving yields, and ensuring process safety. Advanced in-situ spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, are becoming indispensable tools for real-time monitoring of chemical reactions. nih.govnih.govyoutube.comresearchgate.net

The application of in-situ FTIR to study the synthesis and subsequent transformations of this compound can provide invaluable mechanistic insights. For instance, in a Friedel-Crafts acylation, in-situ FTIR can monitor the consumption of reactants and the formation of the product and any intermediates in real-time, helping to elucidate the catalytic cycle and identify potential side reactions.

Similarly, when studying the Paal-Knorr synthesis using this diketone, in-situ FTIR can track the formation of key intermediates, such as the hemiaminal in pyrrole (B145914) synthesis, providing evidence to support or refute proposed mechanisms. researchgate.netnih.gov This real-time data allows for a more precise determination of reaction kinetics and the influence of various parameters, such as temperature and catalyst loading. nih.govnih.gov

The combination of in-situ spectroscopy with chemometric methods can further enhance the analysis of complex reaction mixtures, allowing for the deconvolution of overlapping spectral features and the quantification of individual components. researchgate.netnih.gov

| Spectroscopic Technique | Information Gained | Application to this compound |

| In-situ FTIR | Real-time concentration profiles of reactants, intermediates, and products; reaction kinetics | Mechanistic studies of its synthesis (e.g., Friedel-Crafts) and transformations (e.g., Paal-Knorr) |

| In-situ Raman | Complementary vibrational information, particularly for symmetric bonds and aqueous systems | Monitoring reactions in aqueous media or where FTIR is less sensitive |

| In-situ NMR | Detailed structural information of species in solution | Identification of transient intermediates and elucidation of complex reaction networks |

Application of Machine Learning and Artificial Intelligence for Property Prediction and Retrosynthesis Design

ML models can be trained on large datasets of known molecules to predict a wide range of properties for new compounds, including physicochemical properties, spectral data, and even biological activity. mdpi.comnih.govresearch.googleosti.govnih.gov By inputting the structure of this compound into a trained model, researchers could obtain rapid predictions of its properties, guiding experimental efforts and prioritizing research directions.

Furthermore, ML can be employed to predict the outcomes of reactions, including yields and selectivity, under different conditions. researchgate.netmit.edu By developing models trained on data from reactions involving 1,4-diketones, it would be possible to predict the optimal conditions for the synthesis and transformations of this compound, reducing the need for extensive experimental optimization.

| AI/ML Application | Description | Relevance to this compound |

| Property Prediction | ML models predict physicochemical, spectroscopic, and biological properties from molecular structure. | Rapidly estimate properties to guide experimental work and identify potential applications. |

| Retrosynthesis Design | AI algorithms propose synthetic routes from the target molecule to starting materials. | Identify both conventional and novel, potentially more sustainable, synthetic pathways. |

| Reaction Outcome Prediction | ML models predict the yield, selectivity, and optimal conditions for chemical reactions. | Optimize the synthesis and subsequent reactions of the compound with fewer experiments. |

Q & A

Q. What are the common synthetic routes for 1,4-bis(4-methoxyphenyl)butane-1,4-dione, and how are reaction conditions optimized?

The compound is synthesized via silver-catalyzed carbene insertion into 1,3-dicarbonyls, yielding regio- and stereoselective products. Key steps include using AgSbF₆ as a catalyst and dichloroethane as a solvent at 80°C, with monitoring by TLC and purification via column chromatography . Optimization involves adjusting molar ratios of reactants (e.g., 4-methoxybenzophenone derivatives) and reaction time to maximize yield. Parallel methods for related diketones use oxidative cyclization of diamino precursors with KOH and MnO₂ in DMSO .

Q. How is X-ray diffraction (XRD) employed to determine the crystal structure of this diketone?

Single crystals are grown via slow evaporation of ethyl acetate solutions. Data collection uses Bruker APEX2 detectors, with structure refinement via SHELX programs (e.g., SHELXL-97). Key parameters include space group determination, bond lengths, and torsion angles. For example, methoxy groups exhibit C–O bond lengths of ~1.36 Å, consistent with electron-donating effects . Mercury and ORTEP-3 software visualize molecular packing and hydrogen-bonding networks .

Q. What spectroscopic techniques are used for characterization, and how are key peaks interpreted?

NMR (600 MHz, CDCl₃) reveals aromatic protons as doublets (δ 7.90–6.76 ppm) and methoxy groups as singlets (δ 3.68–3.71 ppm). The diketone carbonyls appear at ~195 ppm in NMR. IR spectra show C=O stretches near 1700 cm⁻¹. Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 379) .

Advanced Research Questions

Q. What mechanistic insights explain the electrochemical reduction behavior of this compound?

Cyclic voltammetry in acetonitrile reveals two reduction peaks: a broad first peak (-1.40 V vs SCE) corresponding to mono-electronic reduction forming a radical anion, followed by C–S bond cleavage (if applicable). The second peak (-1.80 V) relates to further reduction of intermediates. Transfer coefficients (α ≈ 0.37–0.46) indicate slow electron transfer, influenced by methoxy substituent electron donation .

Q. How can computational modeling predict molecular conformation and reactivity?

Ab initio quantum calculations (e.g., DFT at B3LYP/6-31G* level) identify energy-minimized conformers. For aliphatic diketones, calculations show planar carbonyl groups with dihedral angles <10°, stabilizing conjugation. Methoxy groups increase electron density on aromatic rings, reducing electrophilic attack susceptibility .

Q. How do solvent polarity and catalyst choice affect reaction yields in diketone synthesis?

Polar aprotic solvents (e.g., DMSO) enhance oxidative cyclization yields by stabilizing intermediates. Silver catalysts (AgSbF₆) improve regioselectivity in carbene insertion by coordinating to carbonyl oxygen. Contrasting yields (e.g., 70% vs. 85%) between methods highlight the need for controlled moisture levels and inert atmospheres .

Q. What strategies resolve contradictions in crystallographic data versus spectroscopic results?

Discrepancies between XRD bond lengths and DFT predictions may arise from crystal packing forces. For example, hydrogen bonding in crystals shortens O–H distances by 0.1–0.2 Å versus gas-phase models. Cross-validation using IR (hydrogen-bonding bands) and temperature-dependent NMR clarifies dynamic effects .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.